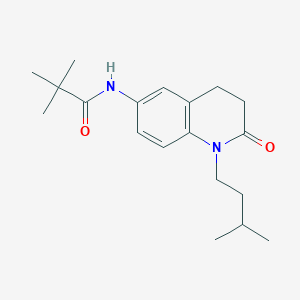
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, also known as PT-141, is a synthetic peptide that has been studied for its potential use in treating sexual dysfunction and other related disorders. PT-141 is a derivative of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH), which is involved in the regulation of various physiological functions.
科学的研究の応用
Synthetic Methods and Characterization
The development and characterization of new compounds with the tetrahydroquinoline moiety have been extensively explored in recent research. For instance, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through acetylation and nucleophilic substitution reactions demonstrates the versatility of tetrahydroquinoline derivatives in synthetic chemistry. These compounds have been fully characterized by various spectral analyses, paving the way for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Catalyst-Controlled Synthesis
Catalyst-controlled synthetic methods have been developed to access derivatives of tetrahydroquinolines. For example, the use of Cp*Rh(III) catalyst through C–H bond functionalization enables the synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives from N-(pivaloyloxy)-amides with ynamides. This method exhibits good functional group tolerance and excellent regioselectivity, highlighting the potential for targeted synthesis of complex tetrahydroquinoline structures (Niu, Liu, Wei, & Shi, 2018).
Cyclization Reactions
Cobalt-catalyzed cyclization of benzamides with alkynes offers a facile route to isoquinolones, showcasing an innovative method of synthesizing isoquinolone derivatives with potential pharmacological properties. This reaction mechanism includes the regeneration of the active Co(III) species, demonstrating a novel approach to the synthesis of tetrahydroquinoline derivatives (Manoharan & Jeganmohan, 2018).
Alkylation and Metalation Studies
Research on the alkylation and metalation of the isoquinoline skeleton, particularly in the 1-position, has revealed nucleophilic reactivity that can be generated by lithiation of N-pivaloyl and N-phosphinoyl derivatives. This work provides insights into the synthetic versatility of tetrahydroisoquinoline derivatives, offering pathways for the creation of a wide range of alkaloids and other compounds (Seebach, Lohmann, Syfrig, & Yoshifuji, 1983).
Redox-Neutral Annulations
The development of redox-neutral [4 + 2] annulations for the synthesis of isoquinolinones from O-pivaloyl oximes with ketenes represents a significant advancement in the efficient synthesis of these compounds. This approach, which leverages the N-OPiv group, not only simplifies the synthesis process but also opens new avenues for the creation of isoquinolinone derivatives with complex structures (Yang, Liu, Yu, Kong, Lan, & Li, 2018).
特性
IUPAC Name |
2,2-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)10-11-21-16-8-7-15(20-18(23)19(3,4)5)12-14(16)6-9-17(21)22/h7-8,12-13H,6,9-11H2,1-5H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNJABOSKPPPKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

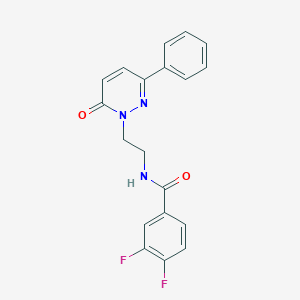

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)
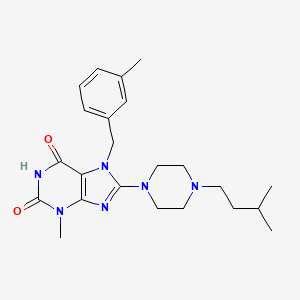
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)
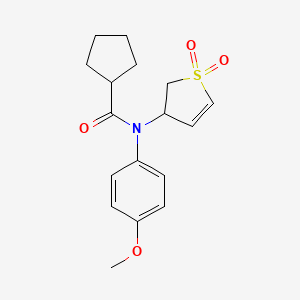
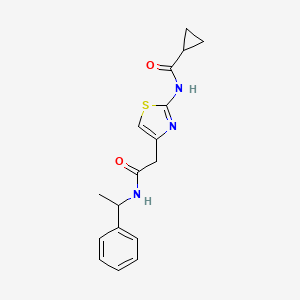

![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)


![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)